Drummondin D
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Overview
Description
Drummondin D is a chromenol that is a derivative of filicinic acid . It is isolated from the stems and leaves of Hypericum drummondii . It has been found to exhibit antibacterial activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis and the acid-fast bacterium Mycobacterium smegmatis .
Molecular Structure Analysis
Drummondin D has a molecular formula of C28H32O8 and a molecular weight of 496.54888 . Its structure includes a chromenol, a methyl ketone, an enol, an enone, and an aromatic ketone .Scientific Research Applications
Antibacterial Properties
Drummondin D, identified as a derivative of filicinic acid from Hypericum drummondii, exhibits strong antibacterial activity. This compound, along with its isomers, has been shown to be effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and also against the acid-fast bacterium Mycobacterium smegmatis. These findings highlight Drummondin D's potential in addressing antibiotic resistance and developing new antibacterial agents (Jayasuriya et al., 1991).
Structural Insights for Antimicrobial Activity
Further research into the structural components of Drummondin D and related compounds has revealed the importance of specific structural units for their antimicrobial activity. The study demonstrated that the antimicrobial efficacy of these compounds is significantly influenced by their structural makeup, offering insights into how these compounds could be modified or synthesized for enhanced antibacterial properties (Jayasuriya et al., 1991).
Potential in Viral Inhibition
Recent studies have suggested that compounds like Drummondin E, closely related to Drummondin D, could serve as potential inhibitors of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. This highlights the possibility of Drummondin D derivatives playing a role in antiviral therapies, particularly in targeting key viral replication enzymes (Akhtar et al., 2022).
Future Directions
While specific future directions for research on Drummondin D are not explicitly stated in the literature, its antibacterial properties suggest potential for further exploration in the field of antibiotic development . Additionally, its isolation from Hypericum drummondii suggests potential for further exploration of other compounds from this plant species .
properties
CAS RN |
138169-52-5 |
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Product Name |
Drummondin D |
Molecular Formula |
C28H32O8 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-acetyl-4-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H32O8/c1-13(2)8-11-28(7)25(34)18(23(33)20(15(4)30)26(28)35)12-17-21(31)16-9-10-27(5,6)36-24(16)19(14(3)29)22(17)32/h8-10,31-34H,11-12H2,1-7H3 |
InChI Key |
LXQOEJUMZZHKAH-UHFFFAOYSA-N |
SMILES |
CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C)C |
Canonical SMILES |
CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C)C |
synonyms |
drummondin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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